molecular formula C16H18N2O6S B4654833 methyl [(5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl]acetate

methyl [(5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl]acetate

Cat. No.: B4654833
M. Wt: 366.4 g/mol
InChI Key: HLGVQQCRRVQWLT-YHYXMXQVSA-N
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Description

Methyl [(5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl]acetate is a complex organic compound with a unique structure that includes a benzylidene group, a thioxoimidazolidinone ring, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl]acetate typically involves multiple steps. One common approach is the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with a thioxoimidazolidinone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. Purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Methyl [(5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

Methyl [(5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl [(5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde derivatives: Compounds like 4-hydroxy-3,5-dimethoxybenzaldehyde share structural similarities.

    Thioxoimidazolidinone derivatives: Compounds with similar thioxoimidazolidinone rings.

Uniqueness

Methyl [(5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl]acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-17-15(21)10(18(16(17)25)8-13(19)24-4)5-9-6-11(22-2)14(20)12(7-9)23-3/h5-7,20H,8H2,1-4H3/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGVQQCRRVQWLT-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)OC)N(C1=S)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)O)OC)/N(C1=S)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl [(5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl]acetate
Reactant of Route 2
methyl [(5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl]acetate
Reactant of Route 3
methyl [(5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl]acetate
Reactant of Route 4
Reactant of Route 4
methyl [(5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl]acetate
Reactant of Route 5
methyl [(5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl]acetate
Reactant of Route 6
methyl [(5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl]acetate

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